BenchChemオンラインストアへようこそ!

5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Lipophilicity Permeability Drug design

5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a synthetic sulfamoyl benzamide derivative (C22H21ClN2O4S; MW 444.93). It incorporates a 5-chloro-2-methoxybenzamide core linked to a para-substituted phenylsulfonamide bearing an N-phenylethyl substituent, generating a secondary sulfonamide.

Molecular Formula C22H21ClN2O4S
Molecular Weight 444.9 g/mol
Cat. No. B4051798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Molecular FormulaC22H21ClN2O4S
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C22H21ClN2O4S/c1-29-21-12-7-17(23)15-20(21)22(26)25-18-8-10-19(11-9-18)30(27,28)24-14-13-16-5-3-2-4-6-16/h2-12,15,24H,13-14H2,1H3,(H,25,26)
InChIKeyMWHLBJPRDOHONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide (CAS 606923-08-4): Core Physicochemical and Structural Identity


5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a synthetic sulfamoyl benzamide derivative (C22H21ClN2O4S; MW 444.93) . It incorporates a 5-chloro-2-methoxybenzamide core linked to a para-substituted phenylsulfonamide bearing an N-phenylethyl substituent, generating a secondary sulfonamide. The compound is cataloged as a screening compound (ChemDiv ID Y030-8391) and is structurally related to intermediates of the sulfonylurea drug glibenclamide [1]. Predicted physicochemical parameters include logP 4.55, logD 3.68, logSw -4.81, and polar surface area 72.56 Ų .

Why 5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide Cannot Be Simply Exchanged with Primary Sulfonamide or N-Methyl-Sulfamoyl Analogs


The presence of the N-phenylethyl group on the sulfonamide differentiates this compound from closely related primary sulfonamide (e.g., NLRP3-IN-2, CAS 16673-34-0) and N-methyl-sulfamoyl (e.g., JC124, CAS 1638611-48-9) analogs [1]. This substitution converts a hydrogen-bond-donating primary sulfonamide into a secondary sulfonamide with increased lipophilicity (logP 4.55 vs. an estimated ~2–3 for the des-phenylethyl analog) and higher logD, which can significantly alter permeability, solubility, and protein binding . Consequently, these analogs are not interchangeable in cellular assays or in vivo models without risking divergent pharmacokinetic and pharmacodynamic outcomes.

Quantitative Differentiation of 5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide from Its Closest Analogs


Enhanced Lipophilicity (logP/logD) Relative to Primary Sulfonamide NLRP3 Inhibitors

The N-phenylethyl substitution elevates logP to 4.55 and logD to 3.68 , markedly higher than the estimated logP of ~2.1–2.8 for the primary sulfonamide comparator NLRP3-IN-2 (CAS 16673-34-0) [1]. This 1.7–2.4 log unit increase implies a >50-fold greater partition into lipid phases, which can enhance passive membrane permeability but may reduce aqueous solubility.

Lipophilicity Permeability Drug design

Reduced Aqueous Solubility (logSw) Versus Primary Sulfonamide Analog

The predicted intrinsic solubility (logSw) of the target compound is -4.81 , translating to an aqueous solubility of approximately 6.9 μg/mL. In contrast, the primary sulfonamide NLRP3-IN-2 demonstrates DMSO solubility of at least 55 mg/mL [1], and its aqueous solubility is expected to be significantly higher due to the presence of a polar primary sulfonamide group. This difference of several orders of magnitude in aqueous solubility must be considered when preparing dosing solutions or assay buffers.

Solubility Formulation Assay compatibility

Reduced Hydrogen-Bond Donor Count Alters Blood-Brain Barrier Penetration Potential

The target compound has 2 hydrogen-bond donors (HBD) , compared to 3 HBD for NLRP3-IN-2 (primary sulfonamide plus amide NH). Central nervous system (CNS) drug design principles suggest that compounds with ≤3 HBD are more likely to penetrate the BBB. While both compounds meet this criterion, the lower HBD count of the target compound, combined with its higher lipophilicity, may favor CNS penetration relative to the primary sulfonamide analog. This difference has not been experimentally confirmed.

Blood-brain barrier CNS penetration Hydrogen bonding

Structural Analogy to NLRP3 Inflammasome Inhibitors without the Cyclohexylurea Moiety

The target compound shares the 5-chloro-2-methoxybenzamide core with NLRP3-IN-2, which has been demonstrated to inhibit the NLRP3 inflammasome in cardiomyocytes and limit infarct size in a mouse ischemia/reperfusion model (caspase-1 activity reduced by 90%, infarct size reduced by >40%, troponin I reduced by >70%; all P<0.01) [1]. Unlike glibenclamide, neither NLRP3-IN-2 nor the target compound contains the cyclohexylurea moiety responsible for insulin release, suggesting that the target compound may also lack effects on glucose metabolism. However, the N-phenylethyl modification could alter NLRP3 inhibitory potency and selectivity; direct comparative biochemical data are absent.

NLRP3 inflammasome Inflammation Myocardial infarction

Optimal Procurement and Deployment Scenarios for 5-Chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide


Lead Optimization for NLRP3 Inflammasome Inhibitors Targeting CNS Disorders

The compound's enhanced lipophilicity (logP 4.55) and reduced HBD count (2) relative to primary sulfonamide NLRP3 inhibitors make it a candidate for structure-activity relationship (SAR) studies aimed at improving brain penetration . It can serve as a scaffold for further modification to balance CNS exposure with NLRP3 inhibitory potency.

Reference Standard for Glibenclamide-Related Substance Analysis

As a structural analog of glibenclamide intermediates, the compound can function as a reference standard or impurity marker in analytical method development and quality control of sulfonylurea pharmaceuticals [1]. Its distinct retention time in reversed-phase HPLC (driven by logP 4.55) aids chromatographic resolution from primary sulfonamide impurities.

Biochemical Assay Development Requiring a Lipophilic Sulfonamide Probe

For in vitro assays where higher membrane partitioning is desired (e.g., cell-based NLRP3 inflammasome assays using THP-1 macrophages), the compound's logD of 3.68 predicts substantial cellular uptake . Researchers should pre-dissolve in DMSO and confirm solubility in the final assay medium due to low predicted aqueous solubility (logSw -4.81).

Chemical Biology Tool to Differentiate Sulfonamide Pharmacophore Contributions

The N-phenylethyl substitution distinguishes this compound from primary and N-methyl sulfonamide analogs, enabling studies that isolate the contribution of the sulfonamide substituent to target binding, selectivity, and off-target effects within the NLRP3 and broader sulfonamide-binding protein families .

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.